![molecular formula C5H9Cl2N3 B049313 Pyrazin-2-ylmethanamine dihydrochloride CAS No. 122661-25-0](/img/structure/B49313.png)
Pyrazin-2-ylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazin-2-ylmethanamine derivatives involves several strategies, including multicomponent reactions, cyclotetramerisation, and direct methylation using nonconventional agents. For example, Aparicio et al. (2006) describe the preparation of pyrazines, piperazinones, and quinoxalines through 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes, showcasing the compound's synthetic versatility (Aparicio, Attanasi, Filippone, Ignacio, Lillini, Mantellini, Palacios, & de los Santos, 2006).
Molecular Structure Analysis
The molecular structure of pyrazin-2-ylmethanamine derivatives has been elucidated using various techniques, including X-ray crystallography. Shivalingegowda et al. (2017) characterized the structure of a related compound using X-ray diffraction, highlighting the importance of molecular shape and intermolecular interactions in determining the crystal structure of such compounds (Shivalingegowda, Ming, Jamalis, Kumar, & Lokanath, 2017).
Chemical Reactions and Properties
Pyrazin-2-ylmethanamine derivatives participate in various chemical reactions, including cyclotetramerisation and arylative methylation, demonstrating their reactivity and potential utility in synthetic chemistry. Palit, Sepay, & Panda (2023) reported a novel approach to α-C-H methylated pyrazines using dimethyl sulfoxide, showcasing the compound's chemical versatility and potential applications in synthesis (Palit, Sepay, & Panda, 2023).
Physical Properties Analysis
The physical properties of pyrazin-2-ylmethanamine derivatives, such as solubility, crystallinity, and molecular interactions, are crucial for their potential applications. The study by Shivalingegowda et al. provides insights into the compound's crystalline structure and physical properties, which are essential for understanding its behavior in various environments (Shivalingegowda et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of pyrazin-2-ylmethanamine derivatives are influenced by their molecular structure and the nature of substituents. The work by Aparicio et al. on the synthesis of pyrazine derivatives highlights the compound's chemical reactivity and potential for further functionalization, which is critical for its applications in chemical synthesis (Aparicio et al., 2006).
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research has demonstrated the versatility of pyrazin-2-ylmethanamine derivatives in organic synthesis. For example, the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine can yield multiple products depending on the solvent, temperature, and reaction time, highlighting the compound's utility in synthesizing complex organic molecules (Topuzyan et al., 2013). Another study focused on the synthesis, characterization, and biological evaluation of novel pyrazine moiety bearing 2-pyrazoline derivatives, underscoring the methodological advances in organic synthesis using pyrazine derivatives (Kitawat & Singh, 2014).
Material Science and Nanotechnology
Pyrazin-2-ylmethanamine derivatives have been utilized in the development of nano-scale molecules and materials. For instance, a study reported the synthesis of linear heptacobalt(II) metal string complexes using pyrazine-modulated ligands, showcasing the longest delocalized metal-metal bonds in nano-scale molecules (Wang et al., 2007). Another research effort detailed the redox modification of extended metal atom chains (EMACs) through the tuning of ligands, demonstrating the impact of pyrazine rings on the electrochemical properties of the complexes (Ismayilov et al., 2009).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, pyrazin-2-ylmethanamine derivatives have been explored for their therapeutic potential. Research into novel pyrazinone and pyridinone thrombin inhibitors incorporating weakly basic heterobicyclic P(1)-arginine mimetics highlighted the significance of pyrazine derivatives in designing new anticoagulants (Kranjc et al., 2005). Another study on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents demonstrated the potential of pyrazine derivatives in developing hypoglycemic drugs (Faidallah et al., 2016).
properties
IUPAC Name |
pyrazin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h1-2,4H,3,6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAGTKHCRLEUJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601241 |
Source
|
Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazin-2-ylmethanamine dihydrochloride | |
CAS RN |
122661-25-0 |
Source
|
Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.